1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C17H17FN2O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H17FN2O3S/c1-10-14(16(21)20-8-6-11(7-9-20)17(22)23)24-15(19-10)12-4-2-3-5-13(12)18/h2-5,11H,6-9H2,1H3,(H,22,23) |
InChI Key |
PLRCKQRHOJASQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride intermediate is synthesized via a Hantzsch thiazole reaction. A mixture of 2-fluoroacetophenone (1.0 equiv), thiourea (1.2 equiv), and iodine (0.1 equiv) in ethanol undergoes cyclization at 80°C for 6 hours. The resulting thiazole is oxidized to the carboxylic acid using KMnO₄ in acidic conditions, followed by treatment with thionyl chloride (SOCl₂) to yield the acyl chloride.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | EtOH, 80°C, 6h | 78 |
| Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | 65 |
| Acyl Chloride Formation | SOCl₂, reflux, 2h | 92 |
Preparation of Piperidine-4-carboxylic Acid Derivatives
Protection and Functionalization
Piperidine-4-carboxylic acid is protected as its tert-butyl ester using Boc anhydride in the presence of DMAP (4-dimethylaminopyridine) and triethylamine (TEA) in dichloromethane (DCM). The Boc-protected derivative ensures selective reactivity during subsequent coupling steps.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.85–3.10 (m, 2H, piperidine), 3.60–3.80 (m, 2H, piperidine).
Amide Coupling Reaction
Coupling Strategy
The target compound is synthesized via an amide bond formation between 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride and Boc-protected piperidine-4-carboxylic acid. The reaction employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base in anhydrous DMF at 0°C to room temperature.
Optimization Parameters
-
Molar Ratio : Acyl chloride : Piperidine derivative : HATU = 1 : 1.2 : 1.5
-
Temperature : 0°C → 25°C over 12h
Deprotection and Final Product Isolation
Boc Group Removal
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours. The crude product is neutralized with NaHCO₃ and extracted with ethyl acetate.
Purification via Recrystallization
The final compound is recrystallized from a mixture of ethanol and water (3:1 v/v), yielding colorless crystals.
Analytical Data
-
Melting Point : 214–216°C
-
HRMS (ESI+) : m/z calcd for C₁₈H₁₆FN₂O₃S [M+H]⁺: 383.0864; found: 383.0868.
-
¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (COOH), 166.8 (C=O), 160.1 (C-F), 142.3 (thiazole C-2).
Alternative Synthetic Routes
Direct Coupling via Carbodiimide Chemistry
An alternative method uses EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in THF, achieving a 72% yield. However, this route requires longer reaction times (24h) and results in lower purity.
Solid-Phase Synthesis
A patent disclosure describes immobilizing piperidine-4-carboxylic acid on Wang resin, followed by sequential coupling with the thiazole carbonyl chloride. While scalable, this method exhibits variable yields (50–65%) due to incomplete resin loading.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, N-acylurea, forms due to HATU degradation. This is mitigated by maintaining low temperatures (0–5°C) during reagent addition and using fresh coupling agents.
Solvent Selection
DMF outperforms THF and DCM in solubility studies, ensuring homogeneous reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and piperidine moieties exhibit significant anticancer properties . Derivatives of thiazoles have been shown to interfere with cellular processes such as DNA replication and cell division, making them promising candidates for cancer therapy. The specific structure of 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid may enhance its efficacy against various cancer cell lines due to its ability to target specific biological pathways involved in tumor growth and proliferation.
Potential for Drug Development
The structural components of this compound suggest it could serve as a lead compound for developing new drugs aimed at treating cancers resistant to current therapies. Its unique combination of functionalities may lead to distinct mechanisms of action compared to existing anticancer agents, thereby enhancing selectivity and potency against certain cancer types .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
Study 1: Anticancer Activity
A recent study demonstrated that derivatives with thiazole and piperidine structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction mechanisms.
Study 2: Enzyme Inhibition
Another research effort focused on evaluating the compound's ability to inhibit specific enzymes involved in tumor metabolism. Results indicated promising inhibitory activity against enzymes like carbonic anhydrase IX, which is overexpressed in various tumors.
Study 3: Structure-Activity Relationship
A comprehensive structure-activity relationship analysis revealed that modifications in the fluorophenyl substituent significantly influenced the compound's potency against different cancer types.
Mechanism of Action
The mechanism of action of 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group and thiazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the aryl group, heterocycle type, substituents, and carboxylic acid position. Below is a detailed comparison with key derivatives identified in the literature:
Table 1: Structural and Functional Comparison of Analogs
Key Observations from Structural Comparisons
Heterocycle Type: Thiazole vs. Indole vs. Thiazole: Indole-containing analogs (e.g., ) introduce planar aromatic systems, which may favor DNA or protein intercalation, diverging from the thiazole’s role in metal coordination or hydrogen bonding.
Aryl Substituent Effects :
- 2-Fluorophenyl vs. 4-Isopropylphenyl : The electron-withdrawing fluorine atom in the target compound may stabilize aryl-protein interactions via dipole effects, whereas the bulky 4-isopropyl group in could hinder binding in sterically sensitive active sites.
Synthetic Accessibility :
- Compounds like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () demonstrate the feasibility of modifying the piperidine-carboxylic acid moiety, though ester protection (ethoxycarbonyl) may reduce bioavailability compared to the free acid in the target compound.
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:
Biological Activity
1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound with potential therapeutic applications, particularly in oncology and inflammation. Its structure incorporates a thiazole ring, a fluorophenyl group, and a piperidine moiety, which contribute to its biological activity.
- Molecular Formula: C19H15FN2O3S
- Molecular Weight: 370.4 g/mol
- IUPAC Name: 4-[[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit certain enzymes, particularly histone deacetylases (HDACs), which are crucial in the regulation of gene expression. Additionally, it modulates signaling pathways such as PI3K/AKT and NF-κB, both of which are involved in inflammation and cancer progression.
Antitumor Activity
This compound has been evaluated for its antitumor properties. Several studies have demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | |
| Jurkat (T-cell leukemia) | < 15 | |
| HT-29 (colon cancer) | < 20 |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Anti-inflammatory Properties
The compound's ability to inhibit HDACs also positions it as a potential anti-inflammatory agent. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its role in modulating immune responses.
Case Studies and Research Findings
Research has focused on the structure-activity relationship (SAR) of thiazole-containing compounds. For instance, modifications to the thiazole ring or the piperidine moiety can significantly enhance biological activity. A notable study reported that derivatives with additional electron-donating groups exhibited improved cytotoxicity against cancer cells due to enhanced interactions with target proteins .
Notable Research Insights
- Histone Deacetylase Inhibition: The compound was found to inhibit HDACs effectively, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Signaling Pathway Modulation: It was shown to impact the PI3K/AKT pathway, which is often dysregulated in cancer cells, thereby promoting apoptosis and inhibiting cell proliferation .
- In Vivo Efficacy: Animal models treated with this compound displayed significant tumor regression compared to control groups, supporting its potential for therapeutic use .
Q & A
Q. What synthetic methodologies are typically employed for constructing the thiazole ring in this compound?
The thiazole core can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA, and phenylhydrazine are used to form pyrazole intermediates, which can be adapted for thiazole synthesis by substituting with thioamide precursors. Subsequent coupling with a fluorophenyl group may involve Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under palladium catalysis . Multi-step protocols often include refluxing in tert-butyl alcohol with Pd(OAc)₂ and XPhos ligands, followed by acid hydrolysis to yield the carboxylic acid moiety .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- FTIR : Confirms carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- NMR (¹H/¹³C): Assigns proton environments (e.g., fluorophenyl aromatic protons, piperidine CH₂ groups) and carbon backbone connectivity.
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous thiazole derivatives .
- HPLC : Validates purity using mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) with UV detection .
Q. What are the recommended chromatographic conditions for purity analysis?
A validated HPLC method uses a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6). Flow rates of 1.0 mL/min and UV detection at 254 nm are typical. System suitability tests ensure resolution between the compound and potential impurities .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the thiazole and piperidine moieties to improve yield?
- Catalyst selection : Pd(OAc)₂ with bulky ligands (e.g., XPhos) enhances steric control and reduces side reactions .
- Temperature control : Stepwise heating (40–100°C) under inert atmosphere minimizes decomposition.
- Base choice : Cs₂CO₃ improves coupling efficiency in polar aprotic solvents like acetonitrile .
- Workup strategies : Post-reaction extraction with iso-propanol/DCM (10%) removes unreacted starting materials, followed by ethanol/ethyl acetate recrystallization .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
- Revisiting computational parameters : Adjust solvent dielectric constants or basis sets (e.g., B3LYP/6-311++G(d,p)) in DFT calculations to better match experimental NMR shifts .
- Solvent effects : Account for hydrogen bonding in carboxylic acid groups, which may alter FTIR peak positions compared to gas-phase simulations .
- Dynamic effects : Include temperature-dependent conformational analysis in molecular dynamics simulations to explain discrepancies in NOESY data .
Q. How does the choice of base affect the hydrolysis step in synthesizing the carboxylic acid derivative?
- Strong bases (e.g., NaOH) : Accelerate hydrolysis of ester intermediates but may degrade acid-sensitive thiazole rings. Controlled pH (6.5) during workup prevents over-acidification .
- Mild bases (e.g., K₂CO₃) : Suitable for substrates with labile fluorophenyl groups, though reaction times increase.
- Two-phase systems : Hydrolysis in water/DCM with phase-transfer catalysts (e.g., TBAB) improves yields by enhancing interfacial contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
